molecular formula C24H23N3O B11134988 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11134988
M. Wt: 369.5 g/mol
InChI Key: RMEGCZFDBVQTMP-UHFFFAOYSA-N
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Description

2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound characterized by its benzimidazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with benzyl chloride to introduce the benzyl group.

    Acetamide Formation: The final step involves the reaction of the alkylated benzimidazole with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The benzyl and ethylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve strong bases or acids and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting or modulating the activity of these targets. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-benzyl-1H-1,3-benzimidazol-1-yl)acetamide: Lacks the ethylphenyl group, which may affect its biological activity and chemical reactivity.

    N-(2-ethylphenyl)-2-(1H-1,3-benzimidazol-1-yl)acetamide: Similar structure but without the benzyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the benzyl and ethylphenyl groups in 2-(2-benzyl-1H-1,3-benzimidazol-1-yl)-N-(2-ethylphenyl)acetamide makes it unique. These groups can influence the compound’s solubility, stability, and interaction with biological targets, potentially leading to enhanced activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C24H23N3O/c1-2-19-12-6-7-13-20(19)26-24(28)17-27-22-15-9-8-14-21(22)25-23(27)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,26,28)

InChI Key

RMEGCZFDBVQTMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

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